4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a complex organic compound with significant relevance in chemical and pharmaceutical research. It is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities. The compound is recognized by its chemical formula and has a molecular weight of approximately 363.5 g/mol. Its unique structure incorporates multiple functional groups, including sulfanyl and methylsulfanyl moieties, contributing to its potential applications in medicinal chemistry.
The compound is cataloged under various databases, including the ChemicalBook and Molinstincts, where it is identified by the CAS number 303985-03-7. Its IUPAC name reflects its structural complexity, indicating the presence of methylphenyl and sulfanyl substituents on the pyrimidine ring . This classification places it within a broader category of compounds that exhibit various pharmacological properties.
The synthesis of 4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions that build the pyrimidine framework while incorporating the desired substituents. Common methods may include:
Technical details regarding specific reagents, solvents, and reaction conditions vary based on the synthetic pathway chosen. For instance, reactions may be conducted under controlled temperatures and pressures to optimize yields and purity.
The molecular structure of 4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile can be represented using various chemical notation systems:
CSc2nc(Sc1cccc(C)c1)c(C#N)c(n2)c3ccc(C)cc3
InChI=1/C20H17N3S2/c1-13-7-9-15(10-8-13)18-17(12-21)19(23-20(22-18)24-3)25-16-6-4-5-14(2)11-16/h4-11H,1-3H3
The structure features a pyrimidine ring with various substituents that influence its chemical behavior and potential interactions with biological targets .
The compound can participate in a range of chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The physical properties of 4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile include:
Chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) provide further insights into these properties .
4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has potential applications in:
The ongoing research into this compound underscores its significance in advancing medicinal chemistry and therapeutic discovery .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: